Cas no 4714-68-5 (N-(4-carbamothioylphenyl)acetamide)

N-(4-carbamothioylphenyl)acetamide is a thiourea derivative characterized by the presence of both acetamide and carbamothioyl functional groups. This compound exhibits notable reactivity due to the electron-withdrawing and nucleophilic properties of its substituents, making it valuable in organic synthesis and pharmaceutical intermediates. Its structural features enable participation in condensation, cyclization, and metal coordination reactions. The carbamothioyl group enhances binding affinity in certain biological systems, suggesting potential applications in medicinal chemistry. The compound's stability under standard conditions and well-defined crystalline properties facilitate handling and purification. Its versatility as a building block underscores its utility in developing heterocyclic compounds and functional materials.
N-(4-carbamothioylphenyl)acetamide structure
4714-68-5 structure
Product Name:N-(4-carbamothioylphenyl)acetamide
CAS No:4714-68-5
MF:C9H10N2OS
MW:194.253500461578
MDL:MFCD09802196
CID:930761
PubChem ID:3000565
Update Time:2025-10-05

N-(4-carbamothioylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-carbamothioylphenyl)acetamide
    • 4-Acetamino-thiobenzamid
    • 4-acetylamino-thiobenzamide
    • 4-Acetylamino-thiobenzoesaeure-amid
    • 4-acetylamino-thiobenzoic acid amide
    • p-acetamidobenzthioamide
    • para-acetamidothiobenzamide
    • p-Thiocarbamylacetanilide
    • N-[4-(aminocarbonothioyl)phenyl]acetamide
    • EN300-29687
    • AKOS000198029
    • SCHEMBL13946519
    • SCHEMBL2306600
    • NSC18372
    • NSC 18372
    • G25982
    • FHGLVCBKNBRMJM-UHFFFAOYSA-N
    • Z235361379
    • CS-0244927
    • NSC-18372
    • 4714-68-5
    • DTXSID60388210
    • n-(4-thiocarbamoyl-phenyl)-acetamide
    • MDL: MFCD09802196
    • Inchi: 1S/C9H10N2OS/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
    • InChI Key: FHGLVCBKNBRMJM-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC(=CC=1)NC(C)=O)N

Computed Properties

  • Exact Mass: 194.05100
  • Monoisotopic Mass: 194.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 87.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Refractive Index: 1.685
  • PSA: 87.21000
  • LogP: 2.05250

N-(4-carbamothioylphenyl)acetamide Security Information

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Additional information on N-(4-carbamothioylphenyl)acetamide

Recent Advances in the Study of N-(4-carbamothioylphenyl)acetamide (CAS: 4714-68-5): A Comprehensive Research Brief

N-(4-carbamothioylphenyl)acetamide (CAS: 4714-68-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique thiourea and acetamide functional groups, has been the subject of numerous studies exploring its biological activity, pharmacokinetics, and synthetic pathways. The following research brief provides an in-depth analysis of the latest findings related to this molecule, highlighting its role in drug discovery and development.

Recent studies have focused on the synthesis and optimization of N-(4-carbamothioylphenyl)acetamide, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also investigated the compound's stability under various physiological conditions, which is critical for its potential use as a pharmaceutical agent.

One of the most promising aspects of N-(4-carbamothioylphenyl)acetamide is its demonstrated biological activity. In vitro studies have shown that this compound exhibits significant inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound effectively inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These findings suggest that N-(4-carbamothioylphenyl)acetamide could serve as a lead compound for the development of novel anti-inflammatory drugs.

Further research has explored the compound's potential applications in oncology. Preliminary data indicate that N-(4-carbamothioylphenyl)acetamide may possess anti-proliferative properties against certain cancer cell lines. A study conducted by researchers at the National Cancer Institute revealed that the compound induces apoptosis in breast cancer cells by modulating key signaling pathways. While these results are preliminary, they underscore the need for further investigation into the compound's mechanisms of action and its potential as an anti-cancer agent.

In addition to its therapeutic potential, N-(4-carbamothioylphenyl)acetamide has also been studied for its role in chemical biology. Researchers have utilized this compound as a molecular probe to investigate protein-ligand interactions and enzyme kinetics. Its unique structural features make it a valuable tool for understanding biochemical processes at the molecular level. Recent advancements in computational chemistry have further enhanced our ability to predict the compound's binding affinity and selectivity, paving the way for its use in rational drug design.

Despite these promising developments, challenges remain in the clinical translation of N-(4-carbamothioylphenyl)acetamide. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed through comprehensive preclinical studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these hurdles. Collaborative efforts between academia and industry are essential to accelerate the development of this compound into a viable therapeutic option.

In conclusion, N-(4-carbamothioylphenyl)acetamide (CAS: 4714-68-5) represents a versatile and promising molecule in the field of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its potential as a molecular probe, make it a valuable subject of ongoing investigation. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in vivo. As research progresses, this compound may emerge as a key player in the development of next-generation therapeutics for a range of diseases.

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